![molecular formula C17H19BrN2 B4970716 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a pyridine derivative that has been synthesized using various methods and has shown promise in scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine is not fully understood. However, it is believed to work by binding to dopamine receptors in the brain, which reduces the activity of dopamine in the brain. This, in turn, reduces the symptoms of psychosis. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine has been found to have various biochemical and physiological effects. It has been found to bind to dopamine receptors in the brain, which reduces the activity of dopamine in the brain. This, in turn, reduces the symptoms of psychosis. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have neuroprotective effects, which may make it a potential treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine in lab experiments include its potential as an antipsychotic drug, its potential as a cancer treatment, and its neuroprotective effects. Additionally, it is relatively easy to synthesize using various methods. The limitations of using this compound in lab experiments include its unknown mechanism of action and its potential toxicity.
Direcciones Futuras
There are many future directions for the study of 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine. One direction is to further study its potential as an antipsychotic drug, as it has shown promise in reducing the symptoms of psychosis. Another direction is to further study its potential as a cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.
Métodos De Síntesis
The synthesis of 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine has been achieved using various methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki coupling reaction involves the reaction of 3-bromobenzylboronic acid with 2-piperidinylboronic acid in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of 3-bromobenzylstannane with 2-piperidinyl iodide in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 3-bromobenzyl iodide with 2-piperidinylacetylene in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine has been extensively studied for its various scientific research applications. It has been shown to have potential as an antipsychotic drug, as it has been found to bind to dopamine receptors in the brain. It has also been studied for its potential as a cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease, as it has been found to have neuroprotective effects.
Propiedades
IUPAC Name |
3-[1-[(3-bromophenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2/c18-16-7-3-5-14(11-16)13-20-10-2-1-8-17(20)15-6-4-9-19-12-15/h3-7,9,11-12,17H,1-2,8,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAKXJVBIUBBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Bromobenzyl)-2-piperidinyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

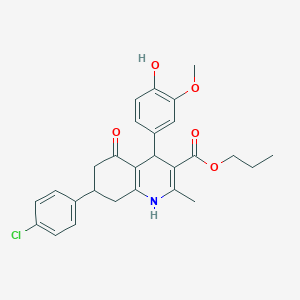
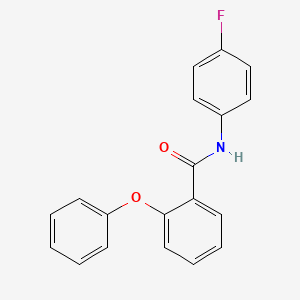
![3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4970659.png)
![2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4970660.png)
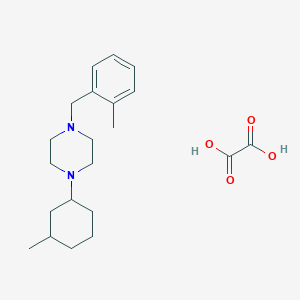
![isopropyl 2-[(1-adamantylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4970678.png)


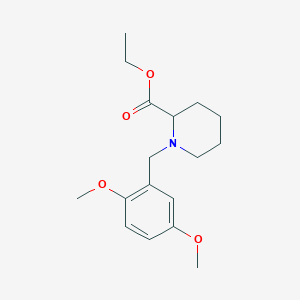
![5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4970693.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)
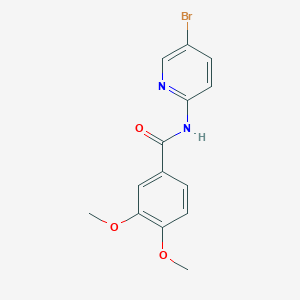
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)